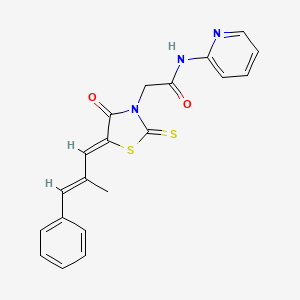

2-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-2-yl)acetamide

Description

This compound is a thiazolidinone derivative featuring a complex stereochemical arrangement with (Z)- and (E)-configured alkenylidene groups. The core structure includes a 4-oxo-2-thioxothiazolidin ring conjugated to a 2-methyl-3-phenylallylidene moiety and an N-(pyridin-2-yl)acetamide side chain.

Properties

IUPAC Name |

2-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-pyridin-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O2S2/c1-14(11-15-7-3-2-4-8-15)12-16-19(25)23(20(26)27-16)13-18(24)22-17-9-5-6-10-21-17/h2-12H,13H2,1H3,(H,21,22,24)/b14-11+,16-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVGVNRGGWHBBPF-YUTYINLDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-2-yl)acetamide typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route involves the condensation of 2-methyl-3-phenylacrolein with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization to form the thiazolidinone ring. The final step involves the acylation of the thiazolidinone with 2-(pyridin-2-yl)acetyl chloride under basic conditions to yield the target compound.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form alcohols.

Substitution: The acetamide group can undergo nucleophilic substitution reactions, where the pyridine moiety can be replaced by other nucleophiles.

Cyclization: The compound can participate in cyclization reactions to form more complex ring systems.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been studied for its potential therapeutic effects, particularly as an anti-diabetic agent. It is structurally related to epalrestat , which is known for its ability to inhibit aldose reductase, an enzyme implicated in diabetic complications. The inhibition of this enzyme can help in managing diabetic neuropathy and retinopathy by preventing the accumulation of sorbitol in tissues .

Antioxidant Activity

Research indicates that derivatives of thiazolidinones exhibit significant antioxidant properties. The presence of the thioxothiazolidin moiety contributes to this activity, which is crucial in mitigating oxidative stress associated with various diseases, including diabetes and cardiovascular disorders .

Antimicrobial Properties

Studies have shown that compounds similar to 2-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-2-yl)acetamide exhibit antimicrobial activities against a range of pathogens. The mechanism involves disrupting microbial cell membranes or inhibiting essential enzymatic processes within the pathogens .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is vital for optimizing its pharmacological effects. Modifications at the C5 position and the introduction of various substituents have been shown to enhance its biological activity. For instance, altering the aromatic rings or adding functional groups can significantly affect its efficacy as an aldose reductase inhibitor .

| Modification | Effect on Activity |

|---|---|

| C5 Substituent Variations | Enhanced inhibition of aldose reductase |

| Aromatic Ring Alterations | Improved antioxidant properties |

| Functional Group Additions | Increased antimicrobial activity |

Case Studies

Several studies have documented the effects and applications of this compound:

Epalrestat and Diabetic Complications

A pivotal study highlighted the effectiveness of epalrestat (closely related to our compound) in reducing symptoms associated with diabetic neuropathy. Patients treated with epalrestat showed significant improvement in nerve conduction velocity and reduction in neuropathic pain compared to placebo groups .

Antioxidant Mechanisms

Another research article focused on the antioxidant capabilities of thiazolidinones, demonstrating that compounds with similar structures effectively scavenge free radicals and reduce lipid peroxidation in cellular models . This suggests potential applications in preventing oxidative damage in diabetic patients.

Novel Therapeutics

There is a growing interest in developing new drugs based on the thiazolidinone framework for treating metabolic disorders, including obesity and type 2 diabetes.

Material Science Applications

Beyond medicinal uses, compounds like this compound may find applications in material science, particularly as components in organic electronics or photonic devices due to their unique electronic properties .

Mechanism of Action

The mechanism of action of this compound is not fully understood, but it is believed to interact with various molecular targets and pathways. The thiazolidinone ring and the pyridine moiety are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

The compound belongs to a broader class of thiazolidinone-acetamide hybrids. Key structural analogs and their differentiating features are summarized below:

Key Observations :

- Substituent Impact on Physicochemical Properties : Electron-withdrawing groups (e.g., 4-bromo in 5e ) correlate with higher melting points (279–280°C vs. 249–250°C for unsubstituted 5d), likely due to increased molecular packing efficiency.

- Bioactivity Trends: The quinolin-6-yl acetamide group in compounds exhibits moderate lipophilicity (logP 57–60), whereas the pyridin-2-yl group in the target compound may enhance solubility due to its polarizable nitrogen .

- Synthetic Yields: Yields for thiazolidinone analogs range from 54% (5d) to 73% (5e), suggesting that brominated benzylidenes improve reaction efficiency compared to unsubstituted derivatives .

Spectral and Computational Data

- Target Compound: No explicit IR or NMR data is provided. However, analogs in show characteristic IR peaks for C=O (1670–1740 cm⁻¹), C=S (1210–1250 cm⁻¹), and N–H (3100–3300 cm⁻¹) .

- Febuxostat Analog: Features a thiazolecarboxylic acid moiety (C=O at 1700 cm⁻¹) and hydroxyimino group (N–O at 1590 cm⁻¹), distinct from the thioxothiazolidinone C=S in the target compound .

Research Implications and Gaps

- However, explicit bioactivity data is lacking.

- Synthetic Challenges : The Z/E stereochemistry of the allylidene group may require precise reaction conditions (e.g., triethyl orthoformate-mediated condensations as in ).

- Computational Needs: Molecular docking studies could clarify the role of the pyridin-2-yl group in target binding compared to quinolin-6-yl or morpholinophenyl analogs .

Biological Activity

The compound 2-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-2-yl)acetamide is a thiazolidinone derivative that has garnered attention for its diverse biological activities, particularly in the fields of anticancer and cholinesterase inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

The molecular formula of the compound is with a molecular weight of approximately 741.96 g/mol. The compound features a thiazolidinone core structure, which is known for its pharmacological potential.

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiazolidinone derivatives, including the compound . For instance, a related thiazolidinone derivative was tested against various cancer cell lines, demonstrating significant antiproliferative effects with IC50 values ranging from 7.0 to 20.3 µM against A549 (lung cancer), PC-3 (prostate cancer), and HepG2 (liver cancer) cell lines . The mechanism appears to involve disruption of microtubule dynamics, similar to established chemotherapeutics like Taxol .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 7.0 - 20.3 |

| PC-3 | 7.0 - 20.3 |

| HepG2 | 7.0 - 20.3 |

Cholinesterase Inhibition

The compound has also been evaluated for its cholinesterase inhibitory activity , which is relevant for neurodegenerative diseases such as Alzheimer's. In studies involving related thiazolidinone compounds, significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) was observed, with some compounds demonstrating IC50 values in the micromolar range . The inhibition mechanism typically involves binding to the active site of the enzymes, thereby preventing the breakdown of acetylcholine.

Table 2: Cholinesterase Inhibition Data

| Compound | AChE IC50 (µM) | BChE IC50 (µM) |

|---|---|---|

| Compound X | 0.64 | 0.42 |

| Compound Y | 0.58 | 0.72 |

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinone derivatives is highly influenced by their chemical structure. Modifications at various positions on the thiazolidinone ring and substituents can enhance or diminish their efficacy.

- Substituent Effects : The presence of electron-donating or electron-withdrawing groups can significantly affect potency.

- Ring Modifications : Alterations in the thiazolidinone core can lead to variations in both anticancer and cholinesterase inhibition activities.

Case Studies

Several case studies have explored the efficacy of compounds similar to This compound :

- Study on Antiproliferative Effects : In vitro assays demonstrated that modifications to the thiazolidinone framework can lead to improved antiproliferative activity against specific cancer cell lines .

- Cholinesterase Inhibition Study : Another study focused on a series of thiazolidinone derivatives showed promising results in inhibiting cholinesterases, suggesting potential therapeutic applications in Alzheimer's disease management .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing this thiazolidinone-acetamide derivative, and how can reaction conditions be adjusted to improve yield?

- Methodological Answer : The compound can be synthesized via a multi-step process involving:

- Step 1 : Condensation of a substituted thiazolidinedione (e.g., 5-(substituted-benzylidene)-2-thioxothiazolidin-4-one) with a chloroacetylated intermediate in dimethylformamide (DMF) using potassium carbonate as a base .

- Step 2 : Monitoring reaction progress via TLC and isolating the product by precipitation in water. Yields can be improved by optimizing stoichiometry (e.g., 1.5 equivalents of chloroacetylated reagent) and reaction time (typically 6–12 hours at room temperature) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are structural ambiguities resolved?

- Methodological Answer :

- IR Spectroscopy : Confirms the presence of thioxothiazolidinone (C=S stretch at 1200–1250 cm) and carbonyl groups (C=O at 1650–1750 cm) .

- H NMR : Assigns stereochemistry (Z/E configurations) via coupling constants of allylidene protons (J = 10–12 Hz for E-configuration) and pyridinyl protons (δ 7.5–8.5 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns to distinguish regioisomers .

Q. How can researchers screen this compound for biological activity, and what preliminary assays are recommended?

- Methodological Answer :

- Hypoglycemic Activity : Use streptozotocin-induced diabetic rodent models to measure blood glucose reduction (e.g., 50–60% reduction at 50 mg/kg dose for thiazolidinedione derivatives) .

- Antimicrobial Screening : Perform agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to standard drugs like ciprofloxacin .

Advanced Research Questions

Q. How does the stereochemistry (Z/E configurations) of the allylidene moiety influence bioactivity and binding affinity?

- Methodological Answer :

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to compare binding modes of Z vs. E isomers with target proteins (e.g., PPAR-γ for hypoglycemic activity). reports a docking score of −9.2 kcal/mol for similar thiazolidinone derivatives .

- Experimental Validation : Synthesize pure stereoisomers via chiral HPLC separation and test in vitro/in vivo models. For example, Z-configuration may enhance π-π stacking with hydrophobic receptor pockets .

Q. What structure-activity relationship (SAR) insights can guide the design of derivatives with enhanced metabolic stability?

- Methodological Answer :

- Core Modifications : Introduce electron-withdrawing groups (e.g., -CF) on the phenyl ring to improve lipophilicity (LogP ~3.5) and metabolic stability .

- Side-Chain Optimization : Replace pyridin-2-yl with pyrimidinyl groups to enhance hydrogen bonding with target enzymes .

- Key Data : Quinazolinone derivatives with trifluoromethyl groups showed 2-fold higher bioavailability in pharmacokinetic studies .

Q. What strategies mitigate degradation of this compound under physiological conditions (e.g., pH, temperature)?

- Methodological Answer :

- pH Stability Studies : Incubate the compound in buffers (pH 1–9) at 37°C for 24 hours and analyze degradation via HPLC. Acetamide derivatives typically degrade <10% at pH 7.4 .

- Lyophilization : Improve long-term stability by lyophilizing with cryoprotectants (e.g., trehalose) and storing at −80°C .

Contradictions and Validation

- Synthetic Yield Discrepancies : reports 65–85% yields for thiazolidinone derivatives, while notes 50–70% for pyridine analogs. Adjust reaction stoichiometry (e.g., excess DMF) to reconcile differences .

- Biological Activity : Hypoglycemic effects in contrast with antimicrobial focus in . Prioritize target-specific assays (e.g., PPAR-γ binding for diabetes research) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.